6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4374475
CAS Number:
Molecular Formula: C11H10N4S
Molecular Weight: 230.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Compound 1)

  • Compound Description: This compound is a 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative investigated for its weak intermolecular interactions and in vitro cyclooxygenase (COX) activity []. Crystallographic studies revealed that Compound 1 forms various weak intermolecular bonds, including C–H···N, C–H···π, C–H···Cl hydrogen bonds, C–S···π chalcogen bonds, and unconventional short F···C/N contacts []. Additionally, in vitro experiments suggest that this compound exhibits selectivity towards COX-2 targets over COX-1 [].
  • Relevance: Compound 1 and 6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold, differing in their substituents at the 3 and 6 positions. Compound 1 highlights the impact of different substituents on intermolecular interactions and biological activity within this class of compounds.

6-(2-Chloro-6-fluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (Compound 2)

  • Compound Description: Similar to Compound 1, this compound is another 3,6-disubstituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative studied for its intermolecular interactions and in vitro COX activity []. Crystallographic analysis demonstrated that Compound 2 forms π-stacking interactions, C–H···N, C–H···π, C–H···Cl hydrogen bonds, C–Cl···N halogen bonds, and C–S···N chalcogen bonds []. In vitro experiments indicate that it shows selectivity for COX-2 over COX-1 [].
  • Relevance: Compound 2 shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It demonstrates the diverse array of intermolecular interactions possible within this class of compounds based on substituent variations at the 3 and 6 positions.

6-Phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Derivatives (Compounds 4a-q)

  • Compound Description: This series of compounds represents a diverse set of 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives synthesized through a one-pot, three-component cascade reaction []. The research focused on developing an efficient synthetic route and evaluating the antimicrobial activity of these compounds [].
  • Relevance: These derivatives are structurally related to 6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, sharing the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole moiety. The presence of a pyrazole ring at the 3-position and diverse substituents on the phenyl ring in these derivatives highlight the potential for structural modifications and their impact on biological activities within this chemical class.

3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This specific derivative within the 6-phenyl-3-(1H-pyrazol-1-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class has been characterized structurally []. The crystal structure reveals a planar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring system with specific dihedral angles to the attached pyrazole and phenyl rings []. Intermolecular interactions, including N—H⋯N and C—H⋯N hydrogen bonds and π–π stacking interactions, govern the crystal packing [].

3-(4-Methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizole

  • Compound Description: This compound, incorporating both thiadiazole and triazolothiadiazole units, has been synthesized and characterized by X-ray diffraction []. The crystal structure revealed intermolecular hydrogen bonds (N2...H-C12 and N3...H-C13), a weak S...S interaction, and weak π-π interactions contributing to its stability []. It demonstrated potent fungicidal activity against various fungi in screening tests [].
  • Relevance: Although not directly containing the 6-(3,4-dimethylphenyl) substituent, this compound highlights the incorporation of a different heterocyclic ring, 4-methyl-1,2,3-thiadiazole, at the 3-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core. This structural variation showcases the potential for incorporating different heterocycles to design new fungicidal agents.

3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadizole (YZK-C22)

  • Compound Description: YZK-C22 is a promising fungicide candidate with a trichloromethyl substituent at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core and a 4-methyl-1,2,3-thiadiazolyl group at the 3-position [, , ]. Studies on its mode of action showed that it inhibits the mycelial growth and spore germination of Botrytis cinerea []. Further investigation using iTRAQ analysis revealed that YZK-C22 affects metabolic pathways in B. cinerea, particularly inhibiting pyruvate kinase (PK) activity [].
  • Relevance: YZK-C22 serves as a vital reference point for understanding the structure-activity relationship of [, , ]triazolo[3,4-b][1,3,4]thiadiazole derivatives. The presence of the trichloromethyl group at the 6-position and its potent fungicidal activity, attributed to PK inhibition, provide valuable insights for designing new fungicides based on the 6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold.

3,6-Disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives (Compounds 6a-t)

  • Compound Description: This series of 3,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives was designed and synthesized to explore their anticonvulsant activity and neurotoxicity []. Several compounds within this series, particularly 6b, 6c, 6g, 6j, 6k, 6q, and 6r, displayed potent anticonvulsant activity comparable to standard drugs phenytoin and carbamazepine [].

6-(3-Pyridyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound, featuring a 3-pyridyl substituent at the 6-position and a 3,4,5-trimethoxyphenyl group at the 3-position of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core, has been structurally characterized []. Crystallographic analysis revealed a planar central heterocyclic ring system with specific dihedral angles relative to the benzene and pyridine rings []. Intermolecular C—H⋯N hydrogen bonds were observed in the crystal structure [].

3-Aryl-6-adamantylmethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (Compounds 6a-l)

  • Compound Description: These novel derivatives, featuring an adamantylmethyl group at the 6-position and various aryl substituents at the 3-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold, were synthesized as potential HIV non-nucleoside reverse transcriptase inhibitors []. Some analogs showed moderate inhibitory activity against HIV [].
  • Relevance: While these compounds don't possess the 6-(3,4-dimethylphenyl) substituent, they demonstrate the potential of modifying the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core at both the 3- and 6-positions to achieve desired biological activities. The adamantylmethyl group's introduction highlights the possibility of incorporating bulky, lipophilic substituents to modulate the compound's properties.

3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

  • Compound Description: This compound, featuring a complex substituent at the 3-position and a 4-fluorophenyl group at the 6-position of the [, , ]triazolo[3,4-b][1,3,4]thiadiazole core, is part of a series designed for potential cytotoxic activity []. Its crystal structure has been solved and refined using X-ray powder diffraction data and density functional theory calculations [].
  • Relevance: This compound further expands the structural diversity within the [, , ]triazolo[3,4-b][1,3,4]thiadiazole class, showcasing the feasibility of introducing larger, more complex substituents. This structural information can guide the design and modification of 6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole for potential applications in medicinal chemistry.

6-(2-Fluorophenyl)-3-phenyl-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound, featuring a 2-fluorophenyl substituent at the 6-position and a phenyl group at the 3-position of the [, , ]-triazolo[3,4-b][1,3,4]thiadiazole core, has been structurally characterized by X-ray crystallography [].
  • Relevance: This compound demonstrates the structural diversity possible within the [, , ]-triazolo[3,4-b][1,3,4]thiadiazole class by incorporating different substituents at the 3- and 6-positions.

6-(4-Chlorophenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazole

  • Compound Description: This compound, featuring a 4-chlorophenyl substituent at the 6-position and a thiophen-2-yl group at the 3-position of the [, , ]triazolo[3,4-b][1,3,4]-thiadiazole core, has been structurally characterized by X-ray crystallography [].
  • Relevance: This compound showcases the structural diversity achievable by incorporating various substituents onto the [, , ]triazolo[3,4-b][1,3,4]-thiadiazole core, highlighting the versatility of this scaffold for drug design.

Properties

Product Name

6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

InChI

InChI=1S/C11H10N4S/c1-7-3-4-9(5-8(7)2)10-14-15-6-12-13-11(15)16-10/h3-6H,1-2H3

InChI Key

ZANYWFLMDOXRAP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.